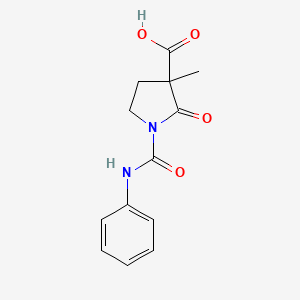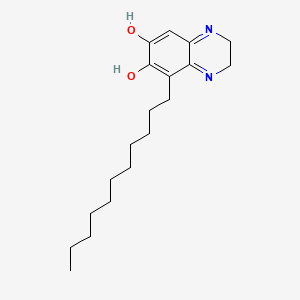
3,4-Dihydro-7-hydroxy-5-undecyl-6(2H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a hydroxy group at the 7th position, an undecyl chain at the 5th position, and a dihydroquinoxalinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Undecyl Chain: The undecyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Hydroxylation: The hydroxy group at the 7th position can be introduced via selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or organic peroxides.
Industrial Production Methods
Industrial production of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydroquinoxalinone core, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones, oxidized quinoxalines.
Reduction: Alcohol derivatives.
Substitution: Functionalized quinoxalines with diverse substituents.
Aplicaciones Científicas De Investigación
7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one involves interactions with molecular targets such as enzymes and receptors. The hydroxy group and the undecyl chain play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-5-decyl-3,4-dihydroquinoxalin-6(2H)-one: Similar structure with a decyl chain instead of an undecyl chain.
7-Hydroxy-5-dodecyl-3,4-dihydroquinoxalin-6(2H)-one: Similar structure with a dodecyl chain instead of an undecyl chain.
5-Undecyl-3,4-dihydroquinoxalin-6(2H)-one: Lacks the hydroxy group at the 7th position.
Uniqueness
7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one is unique due to the specific combination of the hydroxy group and the undecyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
154324-53-5 |
|---|---|
Fórmula molecular |
C19H30N2O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
5-undecyl-2,3-dihydroquinoxaline-6,7-diol |
InChI |
InChI=1S/C19H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-16(20-12-13-21-18)14-17(22)19(15)23/h14,22-23H,2-13H2,1H3 |
Clave InChI |
KETCAHHYGQGUMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=C(C(=CC2=NCCN=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


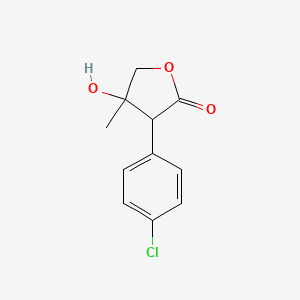
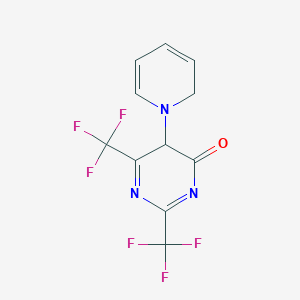
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
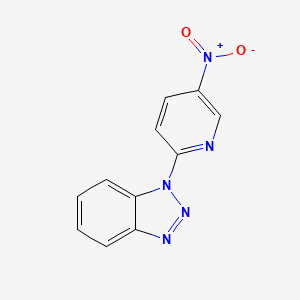
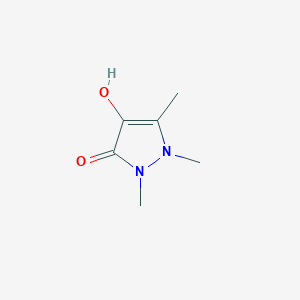

![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
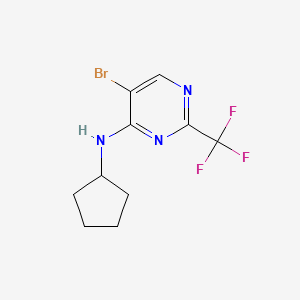
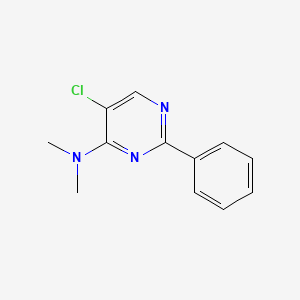
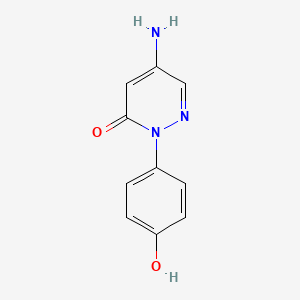

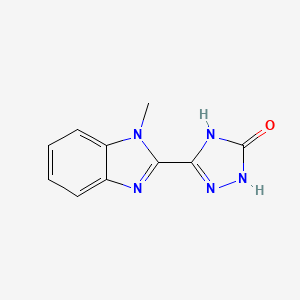
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
